molecular formula C14H20N2O3 B1378848 tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate CAS No. 1423030-99-2

tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate

Cat. No.: B1378848
CAS No.: 1423030-99-2
M. Wt: 264.32 g/mol
InChI Key: VYLMXAGMXNQEFV-UHFFFAOYSA-N
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Description

tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate: is a synthetic organic compound with the molecular formula C14H20N2O3 It is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with acetyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 5-acetyl-6-methylpyridine, is synthesized through a series of reactions involving the acetylation and methylation of pyridine derivatives.

    Carbamate Formation: The pyridine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate group.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or further reducing it to a hydrocarbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) in the presence of catalysts or under specific pH conditions.

Major Products

    Oxidation: Formation of 5-acetyl-6-methylpyridine-2-carboxylic acid.

    Reduction: Formation of 5-(hydroxymethyl)-6-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor functions. The pyridine ring may engage in π-π stacking interactions or hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate
  • tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]urea
  • tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]thiocarbamate

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. The presence of both acetyl and methyl groups on the pyridine ring, along with the tert-butyl carbamate moiety, provides a distinct chemical profile that can be exploited in various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its versatile reactivity and potential for modification make it a valuable compound in multiple fields.

Properties

IUPAC Name

tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9-12(10(2)17)7-6-11(16-9)8-15-13(18)19-14(3,4)5/h6-7H,8H2,1-5H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLMXAGMXNQEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423030-99-2
Record name tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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